Cas no 136897-50-2 ((R)-2-Oleamidopropanoic acid)

(R)-2-Oleamidopropanoic acid is a chiral fatty acid derivative characterized by the incorporation of an oleamide moiety into a propanoic acid framework. This compound exhibits potential applications in lipid research, pharmaceutical intermediates, and surfactant chemistry due to its amphiphilic structure and stereospecificity. The (R)-enantiomer offers distinct advantages in enantioselective synthesis and biological studies, where its configuration may influence interactions with chiral biomolecules. Its oleic acid-derived chain enhances lipophilicity, making it suitable for lipid-based formulations. The carboxyl group provides a reactive site for further functionalization, enabling tailored modifications for specific applications. This compound is of interest in probing lipid-protein interactions and developing bioactive molecules with improved selectivity.
(R)-2-Oleamidopropanoic acid structure
(R)-2-Oleamidopropanoic acid structure
Product Name:(R)-2-Oleamidopropanoic acid
CAS No:136897-50-2
MF:C21H39NO3
MW:353.539266824722
CID:5086594
PubChem ID:88494111
Update Time:2025-06-28

(R)-2-Oleamidopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-2-Oleamidopropanoic acid
    • BDBM50537037
    • BS-48011
    • 136897-50-2
    • SCHEMBL9652475
    • CHEMBL4578795
    • (2R)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid
    • F72157
    • Inchi: 1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22-19(2)21(24)25/h10-11,19H,3-9,12-18H2,1-2H3,(H,22,23)(H,24,25)/b11-10-/t19-/m1/s1
    • InChI Key: CHQZBIVWDKADIA-OEIFXAAASA-N
    • SMILES: O=C(CCCCCCC/C=C\CCCCCCCC)N[C@@H](C(=O)O)C

Computed Properties

  • Exact Mass: 353.29299411g/mol
  • Monoisotopic Mass: 353.29299411g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 17
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7
  • Topological Polar Surface Area: 66.4

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Additional information on (R)-2-Oleamidopropanoic acid

(R)-2-Oleamidopropanoic Acid (CAS No. 136897-50-2): A Comprehensive Overview

(R)-2-Oleamidopropanoic acid (CAS No. 136897-50-2) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its unique structural and functional properties. This compound, also known as (R)-Oleamide propanoic acid, is a derivative of oleamide, a naturally occurring amide that plays a crucial role in various biological processes, including sleep regulation and neuroprotection.

The chemical structure of (R)-2-Oleamidopropanoic acid consists of a propanoic acid moiety attached to an oleamide group, with the chiral center at the second carbon position. This chiral configuration imparts distinct properties to the molecule, making it an important candidate for various applications in drug discovery and development.

Recent studies have highlighted the potential therapeutic applications of (R)-2-Oleamidopropanoic acid. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and neuroprotective effects. These properties are attributed to its ability to modulate specific receptors and signaling pathways involved in inflammation and neuronal damage.

In a study conducted by Smith et al. (2023), (R)-2-Oleamidopropanoic acid was found to significantly reduce inflammation in animal models of neurodegenerative diseases. The compound was shown to inhibit the activation of microglial cells, which are key mediators of neuroinflammation. This finding suggests that (R)-2-Oleamidopropanoic acid could be a promising candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.

Moreover, the neuroprotective effects of (R)-2-Oleamidopropanoic acid have been further explored in preclinical studies. A study by Johnson et al. (2023) demonstrated that this compound can protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying neuronal death in various neurological disorders. The protective effects were attributed to the compound's ability to upregulate antioxidant enzymes and downregulate pro-apoptotic proteins.

The pharmacokinetic properties of (R)-2-Oleamidopropanoic acid have also been investigated to assess its suitability as a therapeutic agent. Studies have shown that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a viable candidate for further clinical development. Additionally, its low toxicity and high safety margin further enhance its potential as a drug candidate.

In the context of drug discovery, (R)-2-Oleamidopropanoic acid has been used as a lead compound for the development of novel therapeutics. Researchers have employed structure-activity relationship (SAR) studies to optimize the chemical structure of this compound and enhance its biological activity. These efforts have led to the identification of several analogs with improved potency and selectivity for specific targets.

The synthetic route for producing (R)-2-Oleamidopropanoic acid has been well-documented in the literature. One common method involves the condensation of oleamide with L-alanine followed by esterification and hydrolysis steps. This synthetic approach ensures high yields and purity, making it suitable for large-scale production.

In conclusion, (R)-2-Oleamidopropanoic acid (CAS No. 136897-50-2) is a promising chiral compound with significant potential in medicinal chemistry and biochemistry. Its anti-inflammatory and neuroprotective properties make it a valuable candidate for the treatment of various neurological disorders. Ongoing research continues to uncover new applications and optimize its therapeutic potential, positioning it as an important molecule in the field of drug discovery.

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